N-cyclohexyl-N-methyl-5-nitro-2-(1-pyrrolidinyl)benzamide
Descripción general
Descripción
N-cyclohexyl-N-methyl-5-nitro-2-(1-pyrrolidinyl)benzamide, commonly referred to as CPP-109, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. CPP-109 is a derivative of the naturally occurring compound, vigabatrin, and has been shown to have promising effects in the treatment of addiction and other neurological disorders.
Mecanismo De Acción
CPP-109 acts by increasing the levels of GABA in the brain, which in turn reduces the activity of the reward system. This results in a reduction in the reinforcing effects of drugs of abuse, making it easier for individuals to quit using these substances.
Biochemical and Physiological Effects:
In addition to its effects on the reward system, CPP-109 has also been shown to have other biochemical and physiological effects. For example, research has shown that CPP-109 can reduce anxiety and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPP-109 is that it has a relatively low toxicity profile, making it a safer alternative to other drugs that have been used to treat addiction. However, one limitation of CPP-109 is that it has a relatively short half-life, which means that it needs to be administered frequently to maintain therapeutic levels in the body.
Direcciones Futuras
There are several potential future directions for research on CPP-109. One area of interest is the development of more potent and selective inhibitors of GABA transaminase, which could lead to the development of more effective treatments for addiction. Another area of interest is the investigation of CPP-109's potential as a treatment for other neurological disorders, such as anxiety and depression. Overall, CPP-109 has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Aplicaciones Científicas De Investigación
CPP-109 has been the subject of numerous scientific studies, with a particular focus on its potential as a treatment for addiction. Research has shown that CPP-109 acts as an inhibitor of the enzyme, gamma-aminobutyric acid (GABA) transaminase, which is involved in the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating the activity of the brain's reward system, which is involved in addiction.
Propiedades
IUPAC Name |
N-cyclohexyl-N-methyl-5-nitro-2-pyrrolidin-1-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-19(14-7-3-2-4-8-14)18(22)16-13-15(21(23)24)9-10-17(16)20-11-5-6-12-20/h9-10,13-14H,2-8,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEBPZKXANXDTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.